molecular formula C14H13Cl2N3O B4709305 N-(3,4-DICHLOROPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

N-(3,4-DICHLOROPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

Cat. No.: B4709305
M. Wt: 310.2 g/mol
InChI Key: GOVMZQIYYDOXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DICHLOROPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both dichlorophenyl and pyridyl groups in its structure suggests potential biological activity and utility in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA typically involves the reaction of 3,4-dichloroaniline with 1-(3-pyridyl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as mixing, heating, and purification, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets. The dichlorophenyl and pyridyl groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-N’-methylurea
  • N-(3,4-Dichlorophenyl)-N’-phenylurea
  • N-(3-Pyridyl)-N’-phenylurea

Uniqueness

N-(3,4-DICHLOROPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA is unique due to the combination of dichlorophenyl and pyridyl groups, which may confer distinct biological activities and chemical properties compared to other urea derivatives

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c1-9(10-3-2-6-17-8-10)18-14(20)19-11-4-5-12(15)13(16)7-11/h2-9H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVMZQIYYDOXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-DICHLOROPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,4-DICHLOROPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
Reactant of Route 3
Reactant of Route 3
N-(3,4-DICHLOROPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3,4-DICHLOROPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3,4-DICHLOROPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3,4-DICHLOROPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.